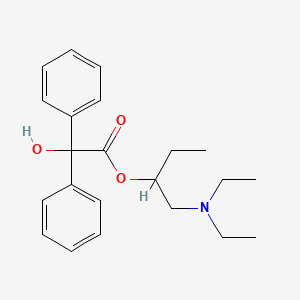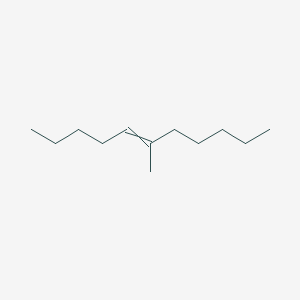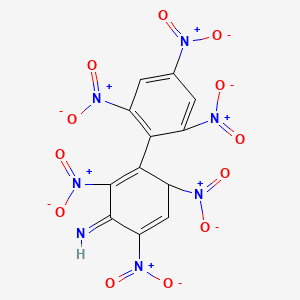![molecular formula C24H25NO B14163011 3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine CAS No. 75326-12-4](/img/structure/B14163011.png)
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine is an organic compound with the molecular formula C24H25NO and a molecular weight of 343.46 g/mol . This compound belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom. Oxaziridines are known for their reactivity and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine typically involves the reaction of N-benzhydrylidene-2,4,6-trimethylphenylamine with a suitable oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a solvent such as dichloromethane. The reaction can be summarized as follows:
Starting Materials: N-benzhydrylidene-2,4,6-trimethylphenylamine
Oxidizing Agent: m-Chloroperbenzoic acid (m-CPBA)
Solvent: Dichloromethane
Temperature: 0-25°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine undergoes several types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0-25°C.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) under reflux conditions.
Major Products
Oxidation: Oxaziridinium ions
Reduction: Corresponding amines
Substitution: Brominated phenyl derivatives
Scientific Research Applications
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine involves its ability to act as an oxidizing agent. The oxaziridine ring can transfer an oxygen atom to various substrates, leading to the formation of oxaziridinium ions. These ions can then participate in further chemical reactions, such as nucleophilic attack or rearrangement.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-2-oxaziridine: Lacks the 1-(2,4,6-trimethylphenyl)ethyl group.
2,2-Diphenyl-1,3-oxaziridine: Different substitution pattern on the oxaziridine ring.
Uniqueness
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine is unique due to the presence of the 1-(2,4,6-trimethylphenyl)ethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
75326-12-4 |
|---|---|
Molecular Formula |
C24H25NO |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3,3-diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine |
InChI |
InChI=1S/C24H25NO/c1-17-15-18(2)23(19(3)16-17)20(4)25-24(26-25,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-16,20H,1-4H3 |
InChI Key |
HKYQHZUXYAIMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)N2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)

![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)



![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)




![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)

